delta(7)-Stigmastenol

Description

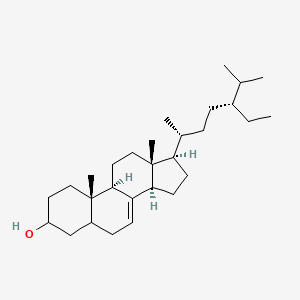

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C29H50O |

|---|---|

Molecular Weight |

414.7 g/mol |

IUPAC Name |

(9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |

InChI |

InChI=1S/C29H50O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h11,19-23,25-27,30H,7-10,12-18H2,1-6H3/t20-,21-,22?,23?,25-,26+,27+,28+,29-/m1/s1 |

InChI Key |

YSKVBPGQYRAUQO-MNMXQYNKSA-N |

SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |

Isomeric SMILES |

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CCC4[C@@]3(CCC(C4)O)C)C)C(C)C |

Canonical SMILES |

CCC(CCC(C)C1CCC2C1(CCC3C2=CCC4C3(CCC(C4)O)C)C)C(C)C |

Synonyms |

22,23-dihydrospinasterol delta(7)-stigmastenol schottenol stigmast-7-en-3-ol stigmast-7-enol stigmast-7-enol, (3beta,5alpha)-isomer stigmast-7-enol, (3beta,5alpha,24S)-isome |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to delta(7)-Stigmastenol

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of delta(7)-Stigmastenol, a significant phytosterol found in various plant sources. The guide covers its chemical structure, physicochemical properties, and biological relevance, presenting data in a structured format for ease of reference and comparison.

Chemical Identity and Structure

This compound, also known as Schottenol or 22,23-dihydrospinasterol, is a plant sterol characterized by a double bond at the seventh carbon position of the steroid nucleus.[] Its chemical structure is fundamental to its biological function and interaction with cellular systems.

Chemical Formula: C₂₉H₅₀O[][2][3]

IUPAC Name: (3S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol[][2]

CAS Number: 6869-99-4[][4]

The chemical structure of this compound is depicted in the following diagram:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Weight | 414.72 g/mol | [] |

| Molecular Formula | C₂₉H₅₀O | [][2][3] |

| Appearance | Solid | [5] |

| Purity | >95% or >98%+ | [][5] |

| Water Solubility | 2.2e-05 g/L (Predicted) | [4] |

| logP | 7.92 (Predicted) | [4] |

| pKa (Strongest Acidic) | 18.36 (Predicted) | [4] |

Biological Significance and Potential Signaling Pathways

This compound is a phytosterol with recognized biological activities, most notably its cholesterol-lowering effects.[] It is believed to compete with dietary cholesterol for absorption in the intestine, thereby reducing the amount of cholesterol that enters the bloodstream.[] This mechanism is a key area of interest for the development of nutraceuticals and therapeutic agents for managing hypercholesterolemia.

While specific signaling pathways directly modulated by this compound are still under extensive research, its primary mechanism of action is related to cholesterol metabolism. A simplified logical workflow of its proposed action is presented below.

Caption: Proposed mechanism of cholesterol absorption inhibition.

Experimental Protocols

The identification and quantification of this compound in biological matrices or plant extracts typically involve chromatographic and spectrometric techniques. A general experimental workflow is outlined below.

4.1. Sample Preparation: Extraction of Sterols from Plant Material

-

Homogenization: Homogenize the dried plant material in a suitable solvent such as chloroform:methanol (2:1, v/v).

-

Saponification: Saponify the lipid extract with alcoholic potassium hydroxide to hydrolyze esterified sterols.

-

Extraction: Extract the unsaponifiable matter containing free sterols using a non-polar solvent like n-hexane or diethyl ether.

-

Purification: Purify the sterol fraction using techniques such as thin-layer chromatography (TLC) or column chromatography.

4.2. Analytical Determination: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: Convert the sterols to their trimethylsilyl (TMS) ethers to increase their volatility for GC analysis.

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for sterol separation (e.g., DB-5ms).

-

MS Detection: Use a mass spectrometer to detect and identify the separated compounds based on their mass spectra and retention times. The mass spectrum of this compound will show a characteristic molecular ion peak (m/z) and fragmentation pattern.[6]

Caption: General experimental workflow for sterol analysis.

Conclusion

This compound is a phytosterol with significant potential in the fields of nutrition and pharmacology. Its well-defined chemical structure and cholesterol-lowering properties make it a compelling subject for further research and development. The methodologies outlined in this guide provide a framework for the accurate analysis and characterization of this compound, facilitating future investigations into its biological roles and therapeutic applications.

References

- 2. This compound | C29H50O | CID 12315376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikidata [wikidata.org]

- 4. Showing Compound Stigmast-7-en-3-ol (FDB001850) - FooDB [foodb.ca]

- 5. This compound, CasNo.521-03-9 Hubei Moxin Biotechnology Co., Ltd China (Mainland) [moxinshengwu.lookchem.com]

- 6. researchgate.net [researchgate.net]

Delta(7)-Stigmastenol: A Comprehensive Technical Guide to its Natural Sources, Abundance, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Delta(7)-stigmastenol, a naturally occurring phytosterol, has garnered increasing interest within the scientific community due to its potential biological activities and its role as a key intermediate in the biosynthesis of other important sterols. This in-depth technical guide provides a comprehensive overview of the natural sources and abundance of this compound, detailed experimental protocols for its extraction and quantification, and an exploration of its biosynthetic pathway. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with phytosterols.

Natural Sources and Abundance of this compound

This compound is widely distributed in the plant kingdom and has also been identified in some marine organisms. Its abundance can vary significantly depending on the species, environmental conditions, and the specific part of the organism being analyzed.

Plant Sources

This compound is a common constituent of various plant oils, seeds, and grains. Notable plant families where this phytosterol is found include:

-

Leguminosae (Pea Family): Species such as Medicago monspeliaca and fenugreek (Trigonella foenum-graecum) have been reported to contain this compound.

-

Asteraceae (Sunflower Family): Wild sunflower species (Helianthus spp.) exhibit significant variability in their phytosterol profiles, with this compound content ranging from 1.1% to as high as 20.3% of the total phytosterols.

-

Cucurbitaceae (Gourd Family) and Amaranthaceae (Amaranth Family): These families are also known to contain Δ7-sterols, including this compound.

-

Oleaceae (Olive Family): Olive oil contains this compound, typically at levels around 0.5%. The concentration of this sterol can increase during the refining process of olive pomace oil. For instance, in neutralized pomace olive oil, the concentration can rise to approximately 0.78%.[1]

Marine Sources

Certain marine organisms, particularly algae, are also sources of this compound. For example, it has been detected in algal oil, with concentrations varying between different sources, with some reports indicating levels as high as 5% and 17% of the total sterols in different batches.

Quantitative Data Summary

The following table summarizes the reported abundance of this compound in various natural sources.

| Natural Source Category | Specific Source | Part Analyzed | Abundance of this compound | Reference(s) |

| Plants | Wild Helianthus species | Seeds | 1.1% - 20.3% of total phytosterols | |

| Olive Oil (Virgin) | Oil | ~0.5% of total sterols | [1] | |

| Olive Pomace Oil (Refined) | Oil | Up to 0.78% of total sterols | [1] | |

| Medicago monspeliaca | - | Present | ||

| Trigonella foenum-graecum | - | Present | ||

| Marine Organisms | Algal Oil | Oil | 5% - 17% of total sterols (variable) |

Experimental Protocols

The accurate extraction and quantification of this compound are crucial for research and quality control purposes. The following sections detail the commonly employed methodologies.

Extraction of Phytosterols

A general workflow for the extraction of phytosterols, including this compound, from plant material is outlined below.

Methodology Details:

-

Sample Preparation: The plant material (e.g., seeds, leaves) is dried and finely ground to increase the surface area for efficient extraction.

-

Lipid Extraction: The ground material is subjected to solvent extraction, commonly using a Soxhlet apparatus with a non-polar solvent like hexane or petroleum ether. This step extracts the total lipid fraction.

-

Saponification: The lipid extract is then saponified by refluxing with an alcoholic solution of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH). This process hydrolyzes the ester linkages of triacylglycerols and steryl esters, liberating the free sterols.

-

Extraction of Unsaponifiable Matter: The saponified mixture is then extracted with a non-polar solvent like diethyl ether or hexane. The unsaponifiable fraction, which contains the phytosterols, is collected.

-

Purification: The crude phytosterol extract can be further purified using techniques such as column chromatography on silica gel or by crystallization to isolate the sterol fraction.

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and quantification of individual phytosterols.

Methodology Details:

-

Derivatization: Due to their low volatility, phytosterols are typically derivatized prior to GC analysis. A common method is silylation, where the hydroxyl group of the sterol is converted to a trimethylsilyl (TMS) ether using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst. This increases the volatility of the sterols.

-

GC-MS Analysis: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5ms or equivalent). The oven temperature is programmed to achieve separation of the different sterol derivatives. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

-

Identification and Quantification: this compound is identified based on its specific retention time and the fragmentation pattern of its TMS derivative in the mass spectrum. Quantification is typically performed by comparing the peak area of the analyte to that of an internal standard (e.g., 5α-cholestane) of a known concentration.

Biosynthetic Pathway of this compound

This compound is an important intermediate in the complex biosynthetic pathway of phytosterols in plants. The pathway starts from acetyl-CoA and proceeds through the mevalonate pathway to produce isopentenyl pyrophosphate (IPP), the basic building block of all isoprenoids.

The following diagram illustrates a plausible biosynthetic pathway leading to this compound and other related sterols.

Pathway Description:

The biosynthesis of C29 sterols like this compound involves the cyclization of 2,3-oxidosqualene to cycloartenol, which is a key distinction from cholesterol biosynthesis in animals (which proceeds via lanosterol). Following a series of modifications including demethylations and alkylations, 24-ethylidenelophenol is formed. This compound serves as a precursor to Δ7-avenasterol . It is proposed that this compound is formed from Δ7-avenasterol through a reduction of the side chain double bond. Δ7-avenasterol can also be converted through several steps to the more common phytosterol, β-sitosterol, which can then be desaturated to form stigmasterol. The precise enzymatic steps and regulatory mechanisms governing the flux through these branching pathways are areas of active research.

Conclusion

This compound is a widely distributed phytosterol with significant variations in its natural abundance. The methodologies for its extraction and quantification are well-established, with GC-MS being a primary analytical tool. Understanding its biosynthetic pathway provides insights into the complex metabolic networks within plants. This technical guide serves as a foundational resource for researchers, providing essential information to facilitate further investigation into the biological roles and potential applications of this intriguing molecule in the fields of natural product chemistry, pharmacology, and drug development. Further research is warranted to fully elucidate the specific biological functions and signaling pathways associated with this compound.

References

An In-depth Technical Guide to Delta(7)-Stigmastenol: Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta(7)-Stigmastenol, a phytosterol found in various plant sources, has garnered attention within the scientific community for its potential biological activities, including cholesterol-lowering and anti-inflammatory effects. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and an exploration of its known biological signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Physicochemical Properties

This compound, also known as Schottenol, is a C29 sterol characterized by a double bond at the C7-C8 position of the steroid nucleus.[] Its structural similarity to cholesterol is a key factor in its biological activity.

Identification and Nomenclature

-

Systematic Name: (3β,5α)-Stigmast-7-en-3-ol

-

Common Synonyms: Δ⁷-Stigmastenol, Schottenol, 22,23-Dihydrospinasterol[]

-

CAS Numbers: 521-03-9 and 6869-99-4 are both associated with this compound, potentially referring to different isomers or supplier-specific identifiers.[2]

-

Molecular Formula: C₂₉H₅₀O[][3]

Tabulated Physical and Chemical Data

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂₉H₅₀O | [][3] |

| Molecular Weight | 414.71 g/mol | [2][3] |

| Exact Mass | 414.38615 g/mol | [3] |

| Appearance | Solid | |

| Solubility | Soluble in organic solvents such as chloroform and ethyl acetate. | |

| XLogP3 | 8.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Rotatable Bond Count | 6 | [3] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

Note: Specific quantitative data for melting point, boiling point, and solubility in various solvents are not consistently available in the literature.

Spectral Data for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure of sterols. While specific ¹H and ¹³C NMR data for this compound are not widely published, the spectra of related stigmastane glycosides have been characterized. For instance, the ¹³C NMR spectrum of delta(7)-stigmasterol-3-O-beta-D-glucopyranoside has been reported, providing insights into the chemical shifts of the core sterol structure.[4] Researchers can expect characteristic signals for the sterol backbone and the ethyl group at C-24.

Mass Spectrometry (MS)

Mass spectrometry is essential for determining the molecular weight and fragmentation pattern of this compound. The mass spectrum would show a molecular ion peak [M]⁺ at m/z 414, corresponding to its molecular weight.[5] The fragmentation pattern would be characteristic of the stigmastane skeleton, with losses of water (H₂O), methyl groups (CH₃), and portions of the side chain.[5] The trimethylsilyl (TMS) ether derivatives of phytosterols often exhibit similar fragmentation patterns to their cholesterol counterparts.[5]

Experimental Protocols

Accurate quantification and isolation of this compound are critical for research and development. The following sections provide detailed methodologies for its analysis.

Isolation and Purification from Plant Sources

This compound is present in various plant oils, such as argan oil.[6] A general procedure for its isolation from a lipid-rich plant matrix is outlined below.

Workflow for Isolation of this compound

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Extraction: The lipid fraction is extracted from the homogenized plant material using a non-polar solvent like n-hexane.

-

Saponification: The extracted oil is saponified by refluxing with an alcoholic potassium hydroxide solution to hydrolyze the fatty acid esters.

-

Extraction of Unsaponifiable Matter: The unsaponifiable fraction, containing the sterols, is extracted from the saponified mixture using a solvent such as diethyl ether.

-

Chromatographic Purification: The crude sterol mixture is subjected to column chromatography on silica gel. Elution with a gradient of non-polar to polar solvents (e.g., hexane-ethyl acetate) separates the different sterol components.

-

Crystallization: The fractions containing this compound are combined, and the compound is further purified by crystallization from a suitable solvent (e.g., methanol or acetone).

Gas Chromatography (GC) Analysis

GC is a standard method for the quantitative analysis of phytosterols. Derivatization is typically required to increase the volatility of the sterols.

GC Analysis Workflow

Caption: Workflow for the GC analysis of this compound.

Typical GC-MS Parameters:

-

Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness)[7]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min[8]

-

Injector Temperature: 280 °C[8]

-

Oven Temperature Program: Initial temperature of 60°C, ramped to 300°C at 10°C/min, and held for 2 minutes.[8]

-

Derivatization: Silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or a similar silylating agent is commonly used.[]

-

Detection: Flame Ionization Detector (FID) or Mass Spectrometry (MS).

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC provides an alternative method for the analysis of sterols, often without the need for derivatization.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)[9][10]

-

Mobile Phase: A mixture of methanol and water, or acetonitrile and water, often in an isocratic or gradient elution.[9][10] For example, an isocratic mobile phase of methanol:water (95:5 v/v) has been used.[9]

-

Flow Rate: 1.0 mL/min[9]

-

Detection: UV detection at a low wavelength (e.g., 205-210 nm) or an Evaporative Light Scattering Detector (ELSD).[9]

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

Biological Activity and Signaling Pathways

This compound exhibits several biological activities, with its cholesterol-lowering effect being the most prominent.

Cholesterol-Lowering Effects

This compound is known to reduce cholesterol levels by competitively inhibiting its absorption in the intestine.[] This mechanism is shared with other phytosterols. By displacing cholesterol from micelles in the gut, this compound reduces the amount of cholesterol that can be absorbed by enterocytes.

Proposed Mechanism of Cholesterol Absorption Inhibition

Caption: Competitive inhibition of cholesterol absorption by this compound.

While the direct molecular targets within signaling pathways for this compound are not fully elucidated, the overall effect is a reduction in circulating cholesterol levels. Research on the related compound stigmasterol suggests potential involvement of the Liver X Receptor (LXR) signaling pathway, which plays a role in cholesterol homeostasis, although stigmasterol's effects may be LXR-independent in the small intestine.[11]

Anti-inflammatory Activity

Phytosterols, as a class, are known to possess anti-inflammatory properties. Studies on stigmasterol have shown that it can attenuate the inflammatory response in microglia by inhibiting the NF-κB and NLRP3 signaling pathways through the activation of AMPK.[12] While direct evidence for this compound is limited, its structural similarity to other anti-inflammatory phytosterols suggests it may act through similar mechanisms, such as the modulation of key inflammatory pathways like NF-κB and MAPK.[]

Potential Anti-inflammatory Signaling Pathway

Caption: Hypothesized anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

This compound is a phytosterol with significant potential for applications in the pharmaceutical and nutraceutical industries. This guide has provided a detailed overview of its physical and chemical properties, methodologies for its analysis, and insights into its biological activities. Further research is warranted to fully elucidate its specific molecular mechanisms of action and to explore its full therapeutic potential. The information and protocols presented herein are intended to facilitate these future investigations.

References

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. This compound | C29H50O | CID 12315376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. Mass spectrometry characterization of the 5alpha-, 7alpha-, and 7beta-hydroxy derivatives of beta-sitosterol, campesterol, stigmasterol, and brassicasterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Argan Oil: Chemical Composition, Extraction Process, and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quantification of 7 cannabinoids in cannabis oil using GC-MS: Method development, validation and application to therapeutic preparations in Friuli Venezia Giulia region, Italy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of stigmasterol, beta-sitosterol and stigmastanol in oral dosage forms using high performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development and validation of RP-HPLC method for the determination of stigmasterol in the botanical extract of Ficus deltoidea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Stigmasterol stimulates transintestinal cholesterol excretion independent of liver X receptor activation in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stigmasterol attenuates inflammatory response of microglia via NF-κB and NLRP3 signaling by AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Δ7-Stigmastenol: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Δ7-stigmastenol, a phytosterol with significant cholesterol-lowering properties. Also known as schottenol, this document details its historical discovery, outlines in-depth experimental protocols for its isolation and purification from natural sources, and presents its key physicochemical properties. Furthermore, this guide elucidates the molecular mechanism behind its biological activity, offering insights for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

Δ7-Stigmastenol is a naturally occurring plant sterol, or phytosterol, found in a variety of plant-based foods, including vegetable oils, seeds, and grains.[1] Structurally similar to cholesterol, it has garnered significant attention for its ability to reduce cholesterol levels in the body.[1] This guide serves as a technical resource for professionals engaged in the research and development of novel therapeutics, providing detailed methodologies and critical data related to Δ7-stigmastenol.

Discovery and Historical Context

Physicochemical Properties

Δ7-Stigmastenol is a C29 sterol with a double bond at the C-7 position of the steroid nucleus. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C29H50O | [5][6] |

| Molecular Weight | 414.7 g/mol | [5][6] |

| IUPAC Name | (3β,5α)-Stigmast-7-en-3-ol | [5] |

| CAS Number | 521-03-9 | [5] |

| Synonyms | Schottenol, Δ7-Stigmasten-3β-ol, 24α-Ethyllathosterol | [5] |

| XLogP3 | 9.1 | [5] |

| Exact Mass | 414.386166 g/mol | [5] |

| Topological Polar Surface Area | 20.2 Ų | [5] |

Experimental Protocols: Isolation and Purification

The isolation of Δ7-stigmastenol from natural sources, typically plant oils or seeds, is a multi-step process involving extraction of the lipid fraction, saponification, and chromatographic separation of the unsaponifiable matter.

Step 1: Extraction of Total Lipids

For plant materials such as seeds, a Soxhlet extraction is a standard method to obtain the total lipid fraction.

-

Protocol:

-

Grind the dried plant material to a fine powder.

-

Place the powdered material in a thimble and insert it into a Soxhlet extractor.

-

Extract the lipids using a suitable solvent, such as n-hexane or petroleum ether, for 6-8 hours.

-

Remove the solvent from the extract under reduced pressure using a rotary evaporator to yield the crude lipid extract.

-

Step 2: Saponification of the Lipid Extract

Saponification is a hydrolysis process that breaks down triglycerides into glycerol and free fatty acids (as soaps), allowing for the separation of the unsaponifiable matter, which contains the sterols.

-

Protocol:

-

Dissolve the crude lipid extract in a 2 M solution of potassium hydroxide (KOH) in 95% ethanol.

-

Reflux the mixture for 1-2 hours with constant stirring.

-

After cooling to room temperature, add an equal volume of distilled water to the mixture.

-

Step 3: Extraction of the Unsaponifiable Matter

The unsaponifiable matter, containing Δ7-stigmastenol and other sterols, is extracted from the saponified mixture using an organic solvent.

-

Protocol:

-

Transfer the saponified mixture to a separatory funnel.

-

Perform liquid-liquid extraction with a non-polar solvent such as diethyl ether or n-hexane. Repeat the extraction 3-4 times to ensure complete recovery of the unsaponifiable fraction.

-

Combine the organic layers and wash them with distilled water until the washings are neutral to pH paper.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent to obtain the crude unsaponifiable matter.

-

Step 4: Chromatographic Separation and Purification

The separation of Δ7-stigmastenol from other sterols in the unsaponifiable matter is achieved through column chromatography, followed by high-performance liquid chromatography (HPLC) for higher purity.

-

Adsorption Column Chromatography Protocol:

-

Pack a glass column with silica gel (60-120 mesh) as the stationary phase, using n-hexane as the mobile phase.

-

Dissolve the crude unsaponifiable matter in a minimal amount of n-hexane and load it onto the column.

-

Elute the column with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.

-

Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing Δ7-stigmastenol.

-

Pool the fractions containing the target compound and evaporate the solvent.

-

-

Semipreparative HPLC Protocol:

-

For further purification, subject the enriched fractions to semipreparative reversed-phase HPLC.

-

A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile, isopropanol, and water.

-

Monitor the elution profile using a suitable detector (e.g., UV or evaporative light scattering detector) and collect the peak corresponding to Δ7-stigmastenol.

-

Evaporate the solvent to obtain pure Δ7-stigmastenol.

-

Below is a DOT script for the experimental workflow of isolating Δ7-stigmastenol.

Characterization Techniques

The structure and purity of the isolated Δ7-stigmastenol can be confirmed using various spectroscopic and chromatographic techniques.

| Technique | Purpose | Key Observations |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and structural confirmation | Provides retention time and a characteristic mass spectrum with specific fragmentation patterns for Δ7-stigmastenol.[7][8] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Definitive structural elucidation | ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule, confirming the steroidal backbone and the position of the double bond.[9][10] |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups | The FTIR spectrum will show characteristic absorption bands for the hydroxyl (-OH) group and C-H bonds in the steroidal structure.[11] |

Biological Activity and Signaling Pathway

The primary biological activity of Δ7-stigmastenol is its ability to lower plasma cholesterol levels. This is achieved through the inhibition of intestinal cholesterol absorption. The key molecular players in this process are the Niemann-Pick C1-Like 1 (NPC1L1) protein and the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8.[5][12][13]

-

Mechanism of Action:

-

In the intestinal lumen, dietary cholesterol and phytosterols are incorporated into micelles.

-

The NPC1L1 transporter, located on the apical membrane of enterocytes, facilitates the uptake of both cholesterol and phytosterols from the micelles into the intestinal cells.[1][5]

-

Δ7-stigmastenol competes with cholesterol for binding to NPC1L1, thereby reducing the amount of cholesterol that is absorbed.[5]

-

Once inside the enterocyte, phytosterols like Δ7-stigmastenol are recognized by the ABCG5/ABCG8 heterodimer.[12][13]

-

This transporter actively pumps the phytosterols (and some cholesterol) back into the intestinal lumen for excretion.[5][12][13]

-

The net effect is a decrease in the amount of cholesterol that is packaged into chylomicrons and enters the bloodstream.

-

The following DOT script illustrates the signaling pathway for cholesterol absorption and the inhibitory role of Δ7-stigmastenol.

Conclusion

Δ7-Stigmastenol is a phytosterol with a rich history and significant potential in the management of hypercholesterolemia. This technical guide has provided a detailed account of its discovery, comprehensive protocols for its isolation and purification, and an elucidation of its mechanism of action at the molecular level. The information presented herein is intended to be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation and application of this promising bioactive compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. taylorfrancis.com [taylorfrancis.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. delta(7)-Stigmastenol | C29H50O | CID 12315376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. spectrabase.com [spectrabase.com]

- 10. Stigmasterol(83-48-7) 13C NMR [m.chemicalbook.com]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 13. digitalcommons.unl.edu [digitalcommons.unl.edu]

delta(7)-Stigmastenol CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of delta(7)-Stigmastenol, a phytosterol found in various plant sources. The document covers its chemical identity, biological activities, and analytical methodologies, presenting key data in a structured format for ease of reference.

Chemical and Physical Properties

This compound, also known as Schottenol or (3β,5α)-Stigmast-7-en-3-ol, is a plant sterol isomeric with the more common β-sitosterol. The key structural difference is the position of the double bond within the steroid nucleus, which is located at the C-7 position in this compound.

There is conflicting information in commercial and chemical databases regarding the precise CAS Number for this compound. Both CAS 521-03-9 and 6869-99-4 are frequently cited. Researchers are advised to verify the CAS number with their specific supplier or reference standard.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₅₀O | [][2] |

| Molecular Weight | 414.72 g/mol | [] |

| Synonyms | Schottenol, Stigmast-7-en-3-ol, 22,23-dihydrospinasterol | [] |

| IUPAC Name | (3S,9R,10S,13R,14R,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [] |

| CAS Number | 521-03-9 or 6869-99-4 | [3][4] |

Biological Activity and Mechanism of Action

The primary biological activity attributed to this compound is its cholesterol-lowering effect.[] Like other phytosterols, it competes with dietary cholesterol for absorption in the digestive system, which can help manage cholesterol levels and reduce the risk of cardiovascular disease.[]

One study also reported that a plant extract fraction containing 4.6% Δ7-stigmastenol exhibited trypanocidal activity against Trypanosoma cruzi with an IC50 value of 47.89 μg/ml.[]

Detailed signaling pathways specifically for this compound are not well-documented in the available literature. However, its structural similarity to other sterols suggests potential interaction with cellular membranes and sterol transport proteins. Its formation from β-sitosterol is a known chemical transformation, particularly during the refining of plant oils at high temperatures or under alkaline conditions.[] This isomerization is a critical consideration in food chemistry and quality control.

dot

Caption: Isomeric conversion of β-Sitosterol to this compound.

Quantitative Data

This compound is found in various plant-based oils. Its concentration can vary significantly depending on the plant source and processing methods, such as refining.

| Plant Source/Oil Type | Concentration of this compound (% of total sterols) | Reference |

| Wild Helianthus species | 1.1 - 20.3% | [] |

| Cultivated Helianthus species (average) | 6.4% | [] |

| Olive Pomace Oil (Crude) | 0.38 ± 0.00% | [] |

| Olive Pomace Oil (Refined) | 0.79 ± 0.01% | [] |

| 'Manzanillo' Olive Oil | ~0.4% | [5] |

| Other Olive Varieties | ~0.5% | [5] |

| Sunflower Oil | 3.2% | [6] |

Experimental Protocols

4.1. Analysis of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This protocol outlines a general method for the quantification of this compound in a lipid matrix, such as plant oil.

-

Saponification: The oil sample is saponified using a strong alkaline solution (e.g., potassium hydroxide in ethanol) to hydrolyze the fatty acid esters and release the free sterols.

-

Extraction: The unsaponifiable matter, which contains the sterol fraction, is extracted from the saponified mixture using an organic solvent like diethyl ether or hexane.

-

Purification: The extract may be purified using Solid Phase Extraction (SPE) or Thin Layer Chromatography (TLC) to isolate the sterol fraction.

-

Derivatization: To increase volatility for GC analysis, the free hydroxyl group of the sterols is derivatized. A common method is silylation, where the extract is treated with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form trimethylsilyl (TMS) ethers.[]

-

GC-FID Analysis: The derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector. A capillary column suitable for sterol analysis (e.g., a non-polar or medium-polarity column) is used for separation.

-

Quantification: The concentration of this compound is determined by comparing its peak area to that of an internal standard and a calibration curve prepared with a certified reference standard.

dot

Caption: General workflow for phytosterol analysis from plant oil.

4.2. Synthesis

A direct, detailed synthesis protocol for this compound was not prominently available in the reviewed literature. However, the synthesis of related stigmastenol derivatives often involves the modification of stigmasterol.[3] A potential synthetic route to this compound could involve the selective isomerization of the double bond in the more readily available β-sitosterol, mimicking the transformation that occurs during oil refining. This would likely require specific catalytic conditions to control the position of the double bond.

Conclusion

This compound is a significant phytosterol with known cholesterol-lowering properties. Its presence and concentration are important markers for the quality and processing history of plant-derived oils. While its primary biological mechanism of action appears to be the competitive inhibition of cholesterol absorption, further research is needed to elucidate any specific signaling pathways it may modulate. The analytical methods for its quantification are well-established, providing a solid foundation for its study in both academic and industrial research settings. The ambiguity of its CAS number highlights the need for careful documentation and verification in scientific studies.

References

Navigating the Solubility Landscape of Δ⁷-Stigmastenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta(7)-stigmastenol (also known as Schottenol) is a phytosterol, a class of sterol lipids naturally occurring in plants. As a structural analogue of cholesterol, it is of significant interest in pharmaceutical and nutraceutical research for its potential biological activities. A critical physicochemical parameter governing its utility in various applications, from analytical method development to formulation, is its solubility in different solvent systems. This technical guide provides a comprehensive overview of the available solubility data for Δ⁷-stigmastenol, outlines a generalized experimental protocol for its solubility determination, and presents comparative data for structurally related sterols to offer a predictive framework for its behavior.

Physicochemical Properties of Δ⁷-Stigmastenol

| Property | Value | Source |

| Molecular Formula | C₂₉H₅₀O | --INVALID-LINK-- |

| Molecular Weight | 414.7 g/mol | --INVALID-LINK-- |

| Predicted Water Solubility | 2.2 x 10⁻⁵ g/L | FooDB |

| Predicted logP | 7.92 | FooDB |

Solubility Profile of Δ⁷-Stigmastenol

Direct, quantitative solubility data for Δ⁷-stigmastenol in various organic solvents remains limited in publicly accessible literature. However, qualitative descriptions and data from crystallization studies provide valuable insights into its solubility characteristics.

| Solvent | Solubility Description | Source |

| Organic Solvents (General) | Moderate solubility | CymitQuimica |

| Chloroform | Slightly soluble | ChemicalBook |

| Methanol | Slightly soluble (requires heating and sonication) | ChemicalBook |

| Hexane-Ethanol Mixtures | Soluble (optimal for crystallization) | Smolecule |

Comparative Solubility of Structurally Related Sterols

To provide a more comprehensive understanding of the potential solubility of Δ⁷-stigmastenol, the following table summarizes quantitative solubility data for structurally similar sterols. It is important to note that while these compounds share a core sterol structure, minor differences in their side chains and ring saturation can influence their solubility.

| Compound | Solvent | Solubility (mg/mL) | Temperature (°C) |

| Stigmasterol | Ethanol | 20 | Not Specified |

| Dimethylformamide (DMF) | 1 | Not Specified | |

| Chloroform | 50 | Not Specified | |

| Dimethyl sulfoxide (DMSO) | 0.1 | Not Specified | |

| Lathosterol | Ethanol | 25 | Not Specified |

| Dimethyl sulfoxide (DMSO) | 2 | Not Specified | |

| β-Sitosterol | Ethanol | ~6-6.5 | Not Specified |

| Chloroform | 20 | Not Specified | |

| Cholesterol | Ethanol | 32.5 (in 100 mL) | Not Specified |

| Acetone | 32.5 (in 100 mL) | Not Specified | |

| Isopropanol | 48.9 (in 100 mL) | Not Specified |

Experimental Protocol: Determination of Δ⁷-Stigmastenol Solubility

The following is a generalized protocol for determining the equilibrium solubility of Δ⁷-stigmastenol in a given solvent, based on standard methods for phytosterol analysis.

1. Materials and Equipment:

-

Δ⁷-Stigmastenol (high purity standard)

-

Analytical grade solvents

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or Mass Spectrometer) or Gas Chromatography with Flame Ionization Detector (GC-FID)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Δ⁷-stigmastenol to a known volume of the selected solvent in a sealed vial. The excess solid should be clearly visible.

-

Equilibrate the vials in a thermostatic shaker at a constant temperature (e.g., 25 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Centrifuge the aliquot at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.

-

Filter the resulting supernatant through a syringe filter to remove any fine particles.

-

-

Quantitative Analysis:

-

Accurately dilute the clear, filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Analyze the diluted sample using a validated HPLC or GC-FID method to determine the concentration of Δ⁷-stigmastenol.

-

A standard calibration curve of Δ⁷-stigmastenol should be prepared in the same solvent to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of Δ⁷-stigmastenol in the solvent (e.g., in mg/mL or mol/L) based on the measured concentration and the dilution factor.

-

Visualizing the Experimental Workflow

The following diagram illustrates the generalized workflow for the experimental determination of Δ⁷-stigmastenol solubility.

Caption: Generalized workflow for determining the solubility of Δ⁷-stigmastenol.

Conclusion

While quantitative solubility data for Δ⁷-stigmastenol is not extensively documented, qualitative information and comparative data from structurally similar sterols suggest it has moderate solubility in common organic solvents and is sparingly soluble in polar solvents like water. The provided generalized experimental protocol offers a robust framework for researchers to determine its solubility in specific solvent systems tailored to their application needs. Further experimental studies are warranted to establish a comprehensive quantitative solubility profile of this important phytosterol.

Spectroscopic Profile of Δ⁷-Stigmastenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Δ⁷-stigmastenol, a significant phytosterol found in various plant sources. This document is intended to serve as a core reference for researchers and professionals involved in natural product chemistry, drug discovery, and development by presenting its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, along with the methodologies for their acquisition.

Introduction to Δ⁷-Stigmastenol

Δ⁷-Stigmastenol, also known as schottenol, is a plant-derived sterol with the molecular formula C₂₉H₅₀O.[1] It is structurally related to other well-known phytosterols, such as stigmasterol and β-sitosterol, and is of interest to the scientific community for its potential biological activities, including cholesterol-lowering effects. Accurate spectroscopic data is paramount for the unambiguous identification and characterization of this compound in various matrices.

Mass Spectrometry (MS) Data

The mass spectrum of Δ⁷-stigmastenol provides crucial information about its molecular weight and fragmentation pattern, aiding in its identification.

Table 1: Mass Spectrometry Data for Δ⁷-Stigmastenol (as Stigmast-7-en-3-ol, (3β,5α)-)

| m/z | Relative Intensity (%) |

| 414 | 100.0 |

| 399 | 45.9 |

| 396 | 38.3 |

| 255 | 45.4 |

| 229 | 30.7 |

| 213 | 34.1 |

| 55 | 48.9 |

Data sourced from the NIST WebBook, based on electron ionization (EI) mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The analysis of unsaturated C27 sterols by NMR spectroscopy has been thoroughly reviewed, and these methodologies are applicable to C29 sterols like Δ⁷-stigmastenol. Complete ¹H and ¹³C NMR signal assignments are typically achieved through a combination of one-dimensional and two-dimensional NMR experiments.[4]

Experimental Protocols

The acquisition of high-quality spectroscopic data is dependent on standardized and detailed experimental protocols.

Sample Preparation for NMR and MS Analysis

For the analysis of phytosterols like Δ⁷-stigmastenol, the compound must first be extracted and purified from its natural source. Common extraction techniques involve the use of organic solvents such as methanol, followed by chromatographic separation methods to isolate the desired compound.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like sterols.

-

Derivatization: To improve volatility and thermal stability, the hydroxyl group of Δ⁷-stigmastenol is often derivatized, typically by silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

-

Gas Chromatography: The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., DB-5 or equivalent). The oven temperature is programmed to ramp up to allow for the separation of different components.

-

Mass Spectrometry: The separated compounds are then introduced into a mass spectrometer, where they are ionized (commonly by electron ionization) and fragmented. The resulting mass spectrum provides a unique fingerprint for the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds.

-

Instrumentation: NMR spectra are typically recorded on high-field spectrometers (e.g., 400 MHz or higher for ¹H NMR).

-

Solvent: A suitable deuterated solvent, such as chloroform-d (CDCl₃), is used to dissolve the sample. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.[6]

-

Data Acquisition: A suite of NMR experiments is usually performed to fully assign the structure, including:

-

¹H NMR: Provides information about the chemical environment and connectivity of protons.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, allowing for the unambiguous assignment of all signals in the spectra.[6][7]

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic identification and characterization of Δ⁷-stigmastenol.

Caption: Workflow for the isolation and spectroscopic analysis of Δ⁷-stigmastenol.

References

- 1. delta(7)-Stigmastenol | C29H50O | CID 12315376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. banglajol.info [banglajol.info]

- 3. researchgate.net [researchgate.net]

- 4. Analysis of unsaturated C27 sterols by nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. delta7-Stigmasterol | C29H46O | CID 12303924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. scienceopen.com [scienceopen.com]

Methodological & Application

Application Notes and Protocols for the Extraction of Δ(7)-Stigmastenol from Plant Material

For Researchers, Scientists, and Drug Development Professionals

Introduction

Δ(7)-stigmastenol, a naturally occurring phytosterol found in various plant species, has garnered significant interest within the scientific community. Its potential applications in drug development and as a valuable biochemical intermediate necessitate robust and efficient extraction and purification protocols. These application notes provide a comprehensive overview of the methodologies for isolating Δ(7)-stigmastenol from plant materials, with a particular focus on sunflower seeds (Helianthus annuus), a known source of this compound. The protocols detailed below cover the entire workflow, from initial solvent extraction and saponification to chromatographic purification.

Data Presentation: Quantitative Analysis of Δ(7)-Stigmastenol

The following table summarizes the quantitative data regarding the content of Δ(7)-stigmastenol in sunflower seeds, providing a benchmark for expected yields.

| Plant Material | Total Phytosterol Content (mg/100g of seed) | Δ(7)-Stigmastenol Content (% of total phytosterols) | Δ(7)-Stigmastenol Amount (mg/100g of seed) | Reference |

| Sunflower Seeds (Helianthus annuus) | 265-289 | ~7% | 17.5-22 | [1] |

| Wild Sunflower (H. annuus) | 2060.9 | 9.3% | 191.7 | [2] |

| Wild Sunflower (H. anomalus) | 2530.6 | 14.3% | 361.9 | [2] |

| Wild Sunflower (H. argophyllus) | 2282.6 | 8.1% | 184.9 | [2] |

| Wild Sunflower (H. bolanderi) | 2424.9 | 10.6% | 257.0 | [2] |

| Wild Sunflower (H. deserticola) | 2469.2 | 9.6% | 237.0 | [2] |

| Wild Sunflower (H. neglectus) | 2021.9 | 12.0% | 242.6 | [2] |

| Wild Sunflower (H. niveus) | 2722.1 | 11.1% | 302.2 | [2] |

| Wild Sunflower (H. praecox) | 3188.9 | 13.0% | 414.6 | [2] |

Experimental Workflow Diagram

The following diagram illustrates the comprehensive workflow for the extraction and purification of Δ(7)-stigmastenol from plant material.

Caption: Overall workflow for the extraction and purification of Δ(7)-stigmastenol.

Experimental Protocols

Sample Preparation

Proper preparation of the plant material is crucial for efficient extraction.

-

Drying: The plant material (e.g., sunflower seeds) should be thoroughly dried to minimize moisture content, which can interfere with solvent extraction. This can be achieved by air-drying or using a laboratory oven at a controlled temperature (e.g., 40-60°C) to prevent degradation of the target compounds.

-

Grinding: The dried material should be ground into a fine, homogenous powder. This increases the surface area available for solvent interaction, thereby enhancing extraction efficiency. A high-performance blender or a laboratory mill can be used for this purpose.

Lipid Extraction: Soxhlet Method

Soxhlet extraction is a continuous solid-liquid extraction technique that is highly effective for extracting lipids from solid matrices.

-

Apparatus: A standard Soxhlet extraction apparatus is required, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.

-

Procedure:

-

Accurately weigh the ground plant material and place it into a cellulose extraction thimble.

-

Place the thimble inside the Soxhlet extractor.

-

Fill the round-bottom flask with n-hexane (or another suitable non-polar solvent) to approximately two-thirds of its volume and add a few boiling chips.

-

Assemble the apparatus and heat the solvent to its boiling point.

-

Allow the extraction to proceed for a minimum of 6-8 hours. The solvent will cycle through the apparatus, continuously extracting the lipids.

-

After extraction, the solvent in the round-bottom flask, now containing the crude lipid extract, is concentrated using a rotary evaporator to remove the n-hexane.

-

Saponification (Alkaline Hydrolysis)

Saponification is a critical step to hydrolyze sterol esters and fatty acid glycerides, thereby liberating the free sterols and concentrating them in the unsaponifiable fraction.

-

Reagents:

-

Crude lipid extract

-

2 M Ethanolic Potassium Hydroxide (KOH) solution

-

Deionized water

-

n-Hexane (or diethyl ether)

-

-

Procedure:

-

Dissolve the crude lipid extract in a suitable volume of 2 M ethanolic KOH in a round-bottom flask.

-

Reflux the mixture at 80-90°C for 1-2 hours with constant stirring.

-

After cooling to room temperature, transfer the mixture to a separatory funnel.

-

Add an equal volume of deionized water to the mixture.

-

Extract the unsaponifiable matter by partitioning with n-hexane (or diethyl ether). Perform the extraction three times, collecting the upper organic phase each time.

-

Combine the organic extracts and wash them with deionized water until the washings are neutral to pH paper.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Filter and evaporate the solvent under reduced pressure to obtain the crude unsaponifiable matter containing the phytosterols.

-

Purification of Δ(7)-Stigmastenol

A multi-step chromatographic approach is recommended to achieve high purity of Δ(7)-stigmastenol.

a) Silica Gel Column Chromatography (Initial Purification)

This step serves to separate the phytosterol fraction from other components in the unsaponifiable matter.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of n-hexane and ethyl acetate.

-

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into a glass column.

-

Dissolve the crude unsaponifiable matter in a minimal amount of the initial mobile phase (e.g., n-hexane:ethyl acetate 95:5) and load it onto the column.

-

Elute the column with a stepwise gradient of increasing ethyl acetate concentration in n-hexane.

-

Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

-

Pool the fractions containing the phytosterol mixture, as identified by comparison with a phytosterol standard on TLC.

-

Evaporate the solvent from the pooled fractions.

-

b) Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) (Final Purification)

Preparative HPLC is employed for the fine separation of individual sterols, yielding high-purity Δ(7)-stigmastenol.

-

Column: C18 column (preparative scale).

-

Mobile Phase: Isocratic mixture of methanol and water, or acetonitrile and water. The exact ratio should be optimized based on preliminary analytical HPLC runs.

-

Detection: UV detector at a low wavelength (e.g., 205-210 nm).

-

Procedure:

-

Dissolve the partially purified phytosterol fraction from the column chromatography step in the mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Collect fractions corresponding to the peak of Δ(7)-stigmastenol, which can be identified by its retention time relative to a pure standard.

-

Combine the pure fractions and remove the solvent to obtain purified Δ(7)-stigmastenol.

-

Analysis and Characterization

The identity and purity of the extracted Δ(7)-stigmastenol should be confirmed using analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the method of choice for the identification and quantification of phytosterols. The purified sample is typically derivatized (e.g., silylated with BSTFA) before injection to increase volatility. The mass spectrum of the derivatized Δ(7)-stigmastenol will show a characteristic fragmentation pattern that can be compared to a reference spectrum for confirmation. The purity can be determined by the relative peak area in the chromatogram.

References

Application Notes and Protocols for the Quantification of Δ⁷-Stigmastenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Delta(7)-stigmastenol (Δ⁷-stigmastenol) is a phytosterol found in various plant-based materials, including vegetable oils and seeds. As a structural analog of cholesterol, it is of significant interest to researchers in nutrition, pharmacology, and drug development for its potential health benefits, including cholesterol-lowering effects. Accurate and precise quantification of Δ⁷-stigmastenol is crucial for quality control of raw materials, formulation development, and understanding its pharmacokinetic and pharmacodynamic properties.

These application notes provide detailed protocols for the quantification of Δ⁷-stigmastenol in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Analytical Methods Overview

The two primary methods for the quantification of Δ⁷-stigmastenol are GC-MS and LC-MS/MS.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a well-established and robust technique for sterol analysis. It offers high resolution and is capable of separating complex mixtures of sterols. However, a key consideration for GC-MS analysis of sterols is the requirement for derivatization to increase their volatility.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This method provides high sensitivity and selectivity and has the significant advantage of not requiring a derivatization step, which simplifies sample preparation and reduces analysis time.[1] Atmospheric Pressure Chemical Ionization (APCI) is a commonly used ionization source for phytosterol analysis by LC-MS.[2][3][4]

Quantitative Data Summary

The following table summarizes typical quantitative data for phytosterol analysis. While specific data for Δ⁷-stigmastenol is limited, these values for structurally similar phytosterols provide a reliable reference for expected method performance.

| Parameter | GC-MS | LC-MS/MS | Reference |

| Limit of Detection (LOD) | 5 mg/kg | 1 ng/mL | [5][6] |

| Limit of Quantification (LOQ) | 15 mg/kg | 10 ng/mL | [5][6] |

| Linearity Range | 2-10 µg/mL (for stigmasterol) | 10-2000 ng/mL (for various phytosterols) | [6][7] |

| Recovery | 93.5% - 101% | 97% - 103% | [5] |

| Intra-day Precision (%RSD) | < 4.2% | < 3% | [5] |

| Inter-day Precision (%RSD) | < 4.2% | < 3% | [5] |

Experimental Protocols

Protocol 1: Quantification of Δ⁷-Stigmastenol by GC-MS

This protocol details the analysis of Δ⁷-stigmastenol in a vegetable oil matrix.

1. Sample Preparation (Saponification and Extraction)

-

Weigh approximately 2.0 g of the oil sample into a 250 mL flask.

-

Add 50 mL of 20% potassium hydroxide (KOH) in ethanol.

-

Heat the mixture at 70°C for 60 minutes with occasional swirling to ensure complete saponification.[5]

-

Cool the solution to room temperature.

-

Perform a liquid-liquid extraction with toluene or hexane.[5]

-

Wash the organic phase with water to remove any remaining KOH.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

2. Derivatization

-

To the dried extract, add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) in pyridine.[8]

-

Heat the mixture at 60-70°C for 30-60 minutes to form the trimethylsilyl (TMS) ethers of the sterols.

-

Evaporate the excess derivatizing agent under nitrogen and reconstitute the sample in hexane for GC-MS analysis.

3. GC-MS Parameters

-

Gas Chromatograph: Agilent 6890 or similar.

-

Column: HP-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9]

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[5]

-

Injector Temperature: 260°C.[5]

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 min.

-

Ramp to 280°C at 40°C/min.

-

Hold at 280°C for 20 min.[5]

-

-

Injection Volume: 1 µL in splitless mode.[5]

-

Mass Spectrometer: Agilent 5975 or similar.

-

Ion Source Temperature: 250°C.[5]

-

Transfer Line Temperature: 280°C.[5]

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Mode: Selected Ion Monitoring (SIM) for quantification or full scan for identification.

-

Mass Scan Range: m/z 50-600.[5]

4. Quantification

-

Prepare a calibration curve using a certified reference standard of Δ⁷-stigmastenol.

-

Identification of Δ⁷-stigmastenol is based on its retention time and comparison of its mass spectrum with a reference spectrum.

-

Quantification is performed by integrating the peak area of a characteristic ion in SIM mode and comparing it to the calibration curve.

Protocol 2: Quantification of Δ⁷-Stigmastenol by LC-MS/MS

This protocol provides a method for the rapid quantification of Δ⁷-stigmastenol without the need for derivatization.

1. Sample Preparation

-

Follow the same saponification and extraction procedure as described in the GC-MS protocol (Section 1).

-

After evaporation of the extraction solvent, reconstitute the dried extract in a suitable solvent for LC-MS analysis, such as methanol or isopropanol.

-

Filter the sample through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Parameters

-

Liquid Chromatograph: Shimadzu Nexera UHPLC system or equivalent.[6]

-

Column: Inertsil C8 (50 mm L x 4.6 mm ID; 3 µ particle size) or similar reversed-phase column.[6]

-

Mobile Phase: Isocratic elution with methanol at a flow rate of 0.8 mL/min.[6]

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Shimadzu LCMS-8040).[6]

-

Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for Δ⁷-stigmastenol need to be determined by infusing a standard solution. For other phytosterols, typical transitions involve the loss of water from the protonated molecule ([M+H-H₂O]⁺).[2]

3. Quantification

-

Develop a calibration curve using a certified reference standard of Δ⁷-stigmastenol.

-

The identity of Δ⁷-stigmastenol is confirmed by the retention time and the specific MRM transitions.

-

Quantification is achieved by comparing the peak area from the MRM chromatogram to the calibration curve.

Diagrams

Caption: Workflow for Δ⁷-Stigmastenol Quantification.

Caption: Phytosterols and the SREBP Signaling Pathway.

References

- 1. Analytical Strategies to Analyze the Oxidation Products of Phytosterols, and Formulation-Based Approaches to Reduce Their Generation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]

- 6. wisdomlib.org [wisdomlib.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scitepress.org [scitepress.org]

Application Note: Quantitative Analysis of Δ7-Stigmastenol using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Δ7-Stigmastenol is a phytosterol found in various plant-based materials, including vegetable oils and medicinal plants. As a bioactive compound, its accurate identification and quantification are crucial for quality control in the food and nutraceutical industries, as well as for research in phytochemistry and drug development. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the analysis of sterols due to its high resolution and sensitivity. However, due to the low volatility and polar nature of sterols, derivatization is a necessary step to ensure successful analysis. This application note provides a detailed protocol for the quantitative analysis of Δ7-stigmastenol using GC-MS following trimethylsilyl (TMS) derivatization.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the GC-MS analysis of Δ7-stigmastenol as its trimethylsilyl (TMS) derivative. It is important to note that retention times are highly dependent on the specific chromatographic conditions and should be used as a guideline. Identification should be confirmed by the mass spectrum.

| Parameter | Value | Reference |

| Compound | Δ7-Stigmastenol-TMS Ether | |

| Molecular Formula | C32H58OSi | |

| Molecular Weight | 486.9 g/mol | |

| Retention Time (RT) | Method-dependent; elutes after β-sitosterol | [1] |

| Key Mass-to-Charge Ratios (m/z) | Molecular Ion [M]+: 486 | [2] |

| Base Peak: Typically a fragment ion | [2] | |

| Characteristic Fragments: Ions resulting from the loss of the trimethylsilyl group and fragmentation of the sterol ring structure. | [2] |

Note: The exact base peak and other fragment ions should be confirmed by analyzing a known standard or by comparison with a reference mass spectral library.

Experimental Protocol

This protocol outlines the steps for the analysis of Δ7-stigmastenol in a sample matrix, such as a vegetable oil.

Sample Preparation (Saponification and Extraction)

-

Saponification:

-

Weigh approximately 2.0 g of the oil sample into a flask.

-

Add 50 mL of a 20% potassium hydroxide (KOH) solution in ethanol.

-

Heat the mixture at 70°C for 60 minutes with occasional shaking to ensure complete hydrolysis of sterol esters.

-

Allow the solution to cool to room temperature.

-

-

Extraction of Unsaponifiables:

-

Transfer the cooled solution to a separatory funnel.

-

Perform a liquid-liquid extraction by adding 50 mL of toluene (or hexane) and shaking vigorously for 1 minute.

-

Allow the layers to separate and collect the upper organic layer containing the unsaponifiable matter (which includes the free sterols).

-

Repeat the extraction twice more with fresh solvent.

-

Combine the organic extracts and wash them with distilled water until the washings are neutral.

-

Dry the organic extract over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Derivatization (Silylation)

To increase the volatility of the sterols for GC analysis, the hydroxyl group is derivatized to a trimethylsilyl (TMS) ether.

-

To the dried unsaponifiable residue, add 100 µL of pyridine to dissolve the sample.

-

Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

-

Seal the vial tightly and heat at 60°C for 30 minutes.

-

After cooling, the sample is ready for GC-MS analysis.

GC-MS Analysis

The following parameters provide a starting point and may require optimization for your specific instrument and column.

-

Gas Chromatograph (GC):

-

Column: HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Injector Temperature: 280°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 150°C, hold for 5 minutes.

-

Ramp to 320°C at 5°C/min.

-

Hold at 320°C for 10 minutes.

-

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

Scan Mode: Full Scan (m/z 50-600) for qualitative analysis and identification.

-

Selected Ion Monitoring (SIM) Mode: For quantitative analysis, monitor the molecular ion (m/z 486) and at least two other characteristic fragment ions of the Δ7-stigmastenol-TMS derivative.

-

Workflow and Pathway Diagrams

Caption: Experimental workflow for the GC-MS analysis of Δ7-stigmastenol.

Data Interpretation

-

Identification: The identification of the Δ7-stigmastenol-TMS derivative is based on its retention time relative to other sterols and, most importantly, its mass spectrum. The presence of the molecular ion [M]+ at m/z 486 and a characteristic fragmentation pattern confirms its identity. A typical elution order for common phytosterols on a non-polar column is: cholesterol, campesterol, stigmasterol, β-sitosterol, and then Δ7-stigmastenol[1].

-

Quantification: For accurate quantification, an internal standard (e.g., 5α-cholestane or betulinol) should be added at the beginning of the sample preparation process. A calibration curve should be prepared using a certified standard of Δ7-stigmastenol, if available. If a standard is not available, semi-quantification can be performed by comparing the peak area of Δ7-stigmastenol to that of a structurally similar sterol with a known response factor.

Conclusion

The described GC-MS method provides a reliable and sensitive approach for the quantification of Δ7-stigmastenol in various sample matrices. Proper sample preparation, including saponification and derivatization, is critical for achieving accurate and reproducible results. This protocol serves as a comprehensive guide for researchers and scientists involved in the analysis of phytosterols.

References

Application Notes and Protocols for the HPLC Analysis of Δ⁷-Stigmastenol

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of delta(7)-stigmastenol (Δ⁷-stigmastenol) using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are compiled from various validated analyses of phytosterols and are intended to serve as a comprehensive guide for researchers in academic and industrial settings.

Introduction

Δ⁷-stigmastenol is a phytosterol found in various plant-based materials, including vegetable oils. Its accurate quantification is crucial for quality control in the food industry, for studying its biological activities, and in the development of phytosterol-based pharmaceutical products. HPLC offers a robust and reliable method for the separation and quantification of Δ⁷-stigmastenol from complex matrices.

Experimental Protocols

Sample Preparation: Extraction of Phytosterols from Vegetable Oil

This protocol describes the extraction of the unsaponifiable matter, which contains free phytosterols, from a vegetable oil matrix.

Materials:

-

Vegetable oil sample

-

Ethanolic potassium hydroxide (KOH) solution (2 M)

-

n-Hexane, HPLC grade

-

Deionized water

-

Centrifuge

-

Rotary evaporator or nitrogen stream evaporator

Procedure:

-

Weigh approximately 20 mg of the vegetable oil sample into a centrifuge tube.

-

Add 2 mL of 2 M ethanolic KOH solution to the tube.

-

Incubate the mixture at 80°C for 60 minutes to saponify the oil.

-

After cooling to room temperature, add 2 mL of deionized water and 3 mL of n-hexane to the tube.

-

Vortex the mixture vigorously for 1 minute to extract the unsaponifiable matter into the hexane layer.

-

Centrifuge at 3,000 x g for 5 minutes to achieve phase separation.

-

Carefully collect the upper hexane layer.

-

Repeat the extraction with n-hexane two more times.

-

Combine the hexane extracts and evaporate to dryness under a rotary evaporator or a gentle stream of nitrogen.

-

Reconstitute the dried residue in a suitable solvent (e.g., methanol or isopropanol) for HPLC analysis.[1]

Standard Preparation

Materials:

-

Δ⁷-stigmastenol reference standard

-

Methanol or isopropanol, HPLC grade

Procedure:

-

Prepare a stock solution of Δ⁷-stigmastenol (e.g., 1 mg/mL) by accurately weighing the reference standard and dissolving it in the chosen solvent.

-

From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., ranging from 0.5 to 50 µg/mL) by serial dilution. These will be used to construct the calibration curve.

HPLC Method for Δ⁷-Stigmastenol Analysis

This method is adapted from protocols for the separation of phytosterol isomers.[2][3]

Instrumentation:

-

HPLC system with a UV or Charged Aerosol Detector (CAD)

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

Chromatographic Conditions:

| Parameter | Condition |

| Mobile Phase | Isocratic mixture of Acetonitrile and Methanol (e.g., 80:20, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| Detection | UV at 210 nm or Charged Aerosol Detector (CAD) |

Analysis:

-

Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Inject the prepared standard solutions and the sample extract.

-

Identify the Δ⁷-stigmastenol peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of Δ⁷-stigmastenol in the sample using the calibration curve generated from the standard solutions.

Data Presentation

The following table summarizes typical quantitative data for the HPLC analysis of phytosterols, which can be used as a reference for the analysis of Δ⁷-stigmastenol.

| Parameter | Typical Value Range | Reference |

| Retention Time (min) | 15 - 25 | Adapted from[4] |

| Linearity (R²) | > 0.998 | [5] |

| Limit of Detection (LOD) | 0.3 - 1.5 µg/mL | [5][6] |

| Limit of Quantification (LOQ) | 1.0 - 4.6 µg/mL | [5][6] |

| Recovery (%) | 95 - 107% | [7] |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for the HPLC analysis of Δ⁷-stigmastenol.

Phytosterol Biosynthesis Pathway

Caption: Simplified biosynthetic pathway of Δ⁷-stigmastenol.

References

- 1. Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Separation of Delta5- and Delta7-phytosterols by adsorption chromatography and semipreparative reversed phase high-performance liquid chromatography for quantitative analysis of phytosterols in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]